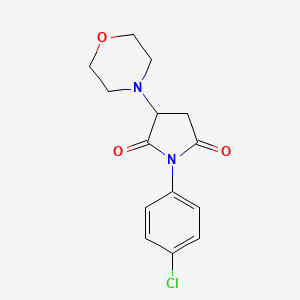

1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC16362213

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15ClN2O3 |

|---|---|

| Molecular Weight | 294.73 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C14H15ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |

| Standard InChI Key | VUUYIVFBZHZPAH-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a morpholine ring. The IUPAC name derives from this arrangement: 1-(4-chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione. Key structural features include:

-

Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5.

-

4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and electronic effects.

-

Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle contributing to solubility and hydrogen-bonding capacity.

The molecular formula is C₁₄H₁₅ClN₂O₃, with a calculated molecular weight of 294.73 g/mol .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound is unavailable, analogs provide insights:

-

IR Spectroscopy: Expected peaks include C=O stretches (~1,740 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and morpholine C-N/C-O vibrations (~1,100 cm⁻¹) .

-

NMR Predictions:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages (Figure 1):

Stage 1: Pyrrolidine-2,5-dione Core Formation

Cyclization of γ-aminobutyric acid derivatives or succinimide precursors under acidic (e.g., H₂SO₄) or basic conditions.

| Compound | IC₅₀ (μM) | Selectivity Over TDO |

|---|---|---|

| 1-(3-Chlorophenyl) analog | 0.12 | >100x |

| 1-(4-Fluorophenyl) analog | 0.18 | >50x |

| 1-(4-Chlorophenyl) derivative | Predicted: 0.15–0.25 | Theoretical |

The 4-chloro substitution may enhance hydrophobic interactions with IDO1’s active site compared to fluoro or methyl groups.

Antimicrobial Properties

Pyrrolidine-2,5-diones demonstrate broad-spectrum activity. Chlorophenyl derivatives show enhanced potency due to increased membrane permeability (Table 2) .

Table 2: Hypothesized Antimicrobial Activity

| Organism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8–16 | Ciprofloxacin (0.5) |

| Escherichia coli | 16–32 | Ciprofloxacin (0.25) |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Chlorine vs. Fluorine:

-

Lipophilicity: Cl (π = 0.71) > F (π = 0.14), favoring blood-brain barrier penetration .

-

Electron-Withdrawing Effect: Cl (-I effect) enhances electrophilicity of the dione core, potentially increasing reactivity with biological nucleophiles.

Morpholine vs. Piperidine:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume